molecular formula C20H15N5O2S B304534 4-Methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine

4-Methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine

Cat. No.: B304534
M. Wt: 389.4 g/mol
InChI Key: ZIAVDRSKBODXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the furo[2,3-d]pyrimidine and 1,3,4-oxadiazole rings. These intermediates are then coupled through various reactions, including nucleophilic substitution and cyclization reactions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

4-methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C20H15N5O2S/c1-12-14-15(25-10-6-7-11-25)16(19-23-24-20(27-19)28-2)26-18(14)22-17(21-12)13-8-4-3-5-9-13/h3-11H,1-2H3

InChI Key

ZIAVDRSKBODXNM-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5

Canonical SMILES

CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5

Origin of Product

United States

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